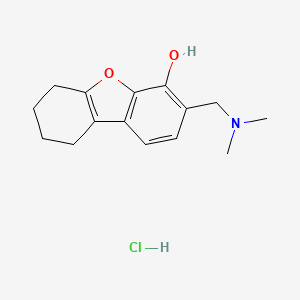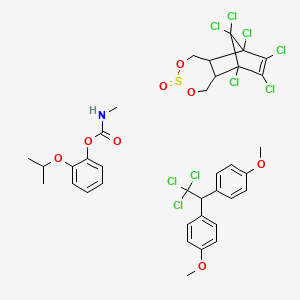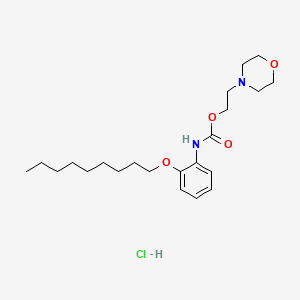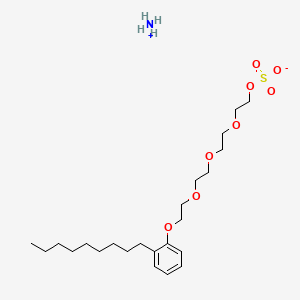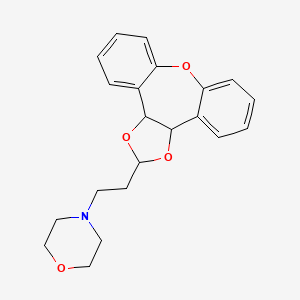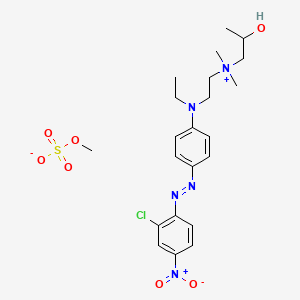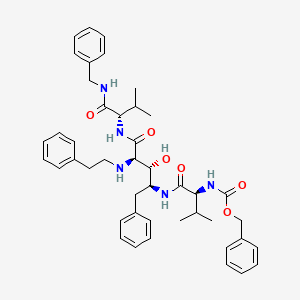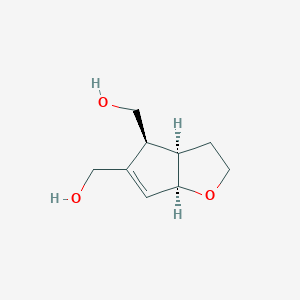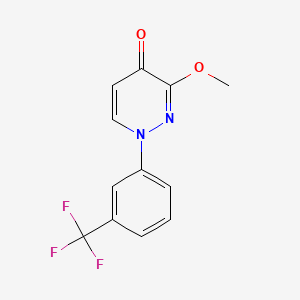![molecular formula C31H64N4O9 B12773053 acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) is a complex chemical compound It is formed through the reaction of hexanedioic acid with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, followed by the formation of an acetate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) involves several steps:
Reaction of Hexanedioic Acid with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide: This step involves the condensation reaction between hexanedioic acid and N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide under controlled temperature and pH conditions.
Reaction with Urea: The intermediate product from the first step is then reacted with urea, leading to the formation of a urea derivative.
Formation of Acetate Salt: Finally, the urea derivative is treated with acetic acid to form the acetate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Temperature and pH Control: Maintaining optimal temperature and pH is crucial for the success of the reactions.
Purification Steps: The final product is purified using techniques such as crystallization, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can yield halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) can be compared with other similar compounds, such as:
Hexanedioic Acid Derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Urea Derivatives: Compounds containing urea moieties exhibit different reactivity and applications.
Acetate Salts: Various acetate salts have unique properties and uses in different fields.
Uniqueness
The uniqueness of hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide and urea, acetate (salt) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
List of Similar Compounds
- Hexanedioic acid, reaction products with N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide
- Hexanedioic acid, reaction products with urea
- N-(2-((2-hydroxyethyl)amino)ethyl)octadecanamide derivatives
- Urea, acetate (salt) derivatives
Eigenschaften
Molekularformel |
C31H64N4O9 |
|---|---|
Molekulargewicht |
636.9 g/mol |
IUPAC-Name |
acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea |
InChI |
InChI=1S/C22H46N2O2.C6H10O4.C2H4O2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;7-5(8)3-1-2-4-6(9)10;1-2(3)4;2-1(3)4/h23,25H,2-21H2,1H3,(H,24,26);1-4H2,(H,7,8)(H,9,10);1H3,(H,3,4);(H4,2,3,4) |
InChI-Schlüssel |
CPEDHEPXZBVIAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O.C(CCC(=O)O)CC(=O)O.C(=O)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


